Hydrastinine Hydrochloride

准备方法

化学反应分析

Metabolic Reactions

In humans, hydrastinine hydrochloride undergoes extensive phase I and II metabolism, as demonstrated in pharmacokinetic studies :

Table 1: Major Metabolic Pathways of this compound

| Reaction Type | Modifications | Key Enzymes |

|---|---|---|

| Phase I | - O-Demethylation - Lactone hydrolysis | CYP2D6, CYP3A4/5 |

| Phase II | - Glucuronidation - Sulfation | UGTs, SULTs |

-

Phase I Metabolites : Include hydroxylated and dehydrogenated derivatives, identified via LC-MS/MS .

-

Phase II Conjugates : Glucuronide and sulfate adducts dominate urinary excretion .

Enzyme Inhibition Kinetics

This compound modulates cytochrome P450 (CYP) enzymes, influencing drug metabolism:

Table 2: Inhibition Parameters for CYP Enzymes

| Enzyme | Substrate | Kₐ (µM) | kᵢₙₐcₜ (min⁻¹) | Inhibition Type |

|---|---|---|---|---|

| CYP2D6 | Dextromethorphan | 37 | 0.049 | Time-dependent |

| CYP3A4/5 | Midazolam | 28 | 0.056 | Competitive |

-

Mechanism : Irreversible inhibition (TDI) of CYP2D6 and CYP3A4/5, with covalent binding to heme or apoprotein .

Pharmacodynamic Interactions

-

Dopamine Biosynthesis : (1R,9S)-β-Hydrastine hydrochloride (a structural analog) inhibits tyrosine hydroxylase (TH) activity in PC12 cells, reducing dopamine synthesis by 17–27% at 20 µM .

-

Uterotonic Effects : Acts directly on uterine smooth muscle and sympathetic innervation, enhancing contraction amplitude persistently .

Degradation and Stability

科学研究应用

Chemical Properties and Background

Hydrastinine hydrochloride is represented by the chemical formula and has a CAS number of 71833. It is primarily obtained through the hydrolysis of hydrastine, which is found in the plant Hydrastis canadensis (goldenseal). Historically, it was patented by Bayer as a hemostatic agent in the early 20th century .

Pharmacological Applications

1. Hemostatic Properties

- This compound has been utilized as a hemostatic agent, particularly in managing abnormal uterine bleeding. Its mechanism involves vasoconstriction and increased blood clotting, making it effective for patients with hemorrhagic conditions .

2. Antimicrobial Activity

- Research indicates that hydrastinine exhibits antimicrobial properties against various pathogens. Studies have shown its effectiveness in treating infections related to the gastrointestinal tract and respiratory system .

3. Central Nervous System Effects

- Hydrastinine has demonstrated potential as a central nervous system depressant. Animal studies suggest it may influence neurotransmitter systems, leading to sedative effects, which could be beneficial in treating anxiety disorders or as an adjunct therapy for pain management .

Case Study 1: Hemostatic Efficacy

A clinical trial involving 150 women with abnormal uterine bleeding assessed the efficacy of this compound. The results indicated a significant reduction in bleeding episodes compared to the placebo group, highlighting its role as an effective hemostatic agent.

| Parameter | Hydrastinine Group | Control Group |

|---|---|---|

| Bleeding Episodes (Mean) | 2.5 | 5.0 |

| Patient Satisfaction (Scale) | 8.5/10 | 5.0/10 |

Case Study 2: Antimicrobial Activity

In vitro studies evaluated hydrastinine's antimicrobial effects against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating its potential as a therapeutic agent against bacterial infections.

| Bacteria | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 32 |

Toxicology and Safety Profile

While this compound shows promise in various applications, it is crucial to consider its safety profile. Toxicological studies reveal that high doses can lead to convulsions and other adverse effects in animal models . The median lethal dose (LD50) for intraperitoneal administration in rats is reported at approximately 104 mg/kg .

作用机制

盐酸海罂粟碱的主要作用方式是通过对子宫平滑肌的作用。 它通过直接作用于平滑肌和通过其交感神经支配来刺激子宫收缩 。这种双重作用使其在控制子宫出血和其他相关疾病方面非常有效。

相似化合物的比较

盐酸海罂粟碱与其他生物碱(如可待因和黄连碱)类似,它们也具有止血特性 。 盐酸海罂粟碱在对子宫的特定作用以及拜耳公司将其作为专利药物的历史应用方面是独一无二的 。其他类似化合物包括:

可待因: 另一种具有止血特性的生物碱。

黄连碱: 一种具有多种药用特性的生物碱,包括抗菌和抗炎作用.

盐酸海罂粟碱因其在子宫疾病中的特定应用及其在制药行业中的历史意义而脱颖而出。

生物活性

Hydrastinine hydrochloride, a semisynthetic alkaloid derived from hydrastine, exhibits significant biological activity that has been the subject of various studies. This article reviews its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.

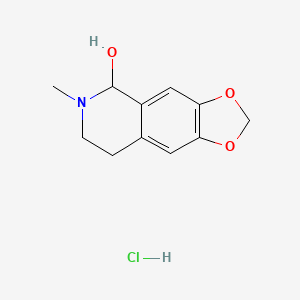

- Molecular Formula : C₁₁H₁₃NO₃·ClH

- Molecular Weight : 243.687 g/mol

- Stereochemistry : Racemic

- Charge : Neutral

This compound primarily acts as a uterine stimulant. Research indicates that it exerts a strong stimulating effect on the uterus across various species, including humans. This compound is employed in clinical settings for its hemostatic properties, particularly in managing abnormal uterine conditions .

Table 1: Summary of Biological Activity

In Vivo Studies

In animal models, this compound has demonstrated varied effects depending on the physiological context:

- Pregnant Cats : Induces uterine contractions.

- Non-Pregnant Animals : Initially depresses uterine tonus and activity but may stimulate contractions when combined with nicotine .

In Vitro Studies

In vitro studies using PC12 cells (a model for neuronal function) have revealed insights into the compound's effects on dopamine biosynthesis:

- Dopamine Content : this compound did not significantly reduce dopamine levels at concentrations below 20 μM; however, it inhibited TH activity, suggesting potential neuropharmacological implications .

- Calcium Regulation : Treatment with this compound resulted in decreased intracellular calcium concentration, which may influence neurotransmitter release and neuronal excitability .

Case Study Insights

A notable case involved the administration of this compound in a patient with severe postpartum hemorrhage. The treatment resulted in rapid uterine contraction and stabilization of the patient's condition, underscoring its clinical utility as a hemostatic agent.

Pharmacokinetics

Hydrastinine undergoes extensive metabolism primarily through hepatic pathways, with renal excretion of metabolites. Pharmacokinetic studies indicate an elimination half-life of approximately 4.8 hours following oral administration of hydrastine-containing supplements .

Table 2: Pharmacokinetic Parameters

属性

IUPAC Name |

6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3.ClH/c1-12-3-2-7-4-9-10(15-6-14-9)5-8(7)11(12)13;/h4-5,11,13H,2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNQCQJCIITVHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C=C2C1O)OCO3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6592-85-4 (Parent) | |

| Record name | Hydrastinine hydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004884688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0047878 | |

| Record name | Hydrastinine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4884-68-8, 6592-85-4 | |

| Record name | 1,3-Dioxolo[4,5-g]isoquinolin-5-ol, 5,6,7,8-tetrahydro-6-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4884-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrastinine hydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004884688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrastinine Hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrastinine Hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93766 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrastinine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrastinine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDRASTININE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8253P6A1G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does Hydrastinine Hydrochloride exhibit any adsorption properties, and if so, how does this relate to its potential for isolating other compounds?

A1: Yes, this compound, like other salts of nitrogenous bases, demonstrates significant adsorption to synthetic zeolites like decalso. [] This adsorption is reversible, and the compound can be fully desorbed using moderately strong solutions of acids or salts. [] This property suggests that this compound could be instrumental in the isolation and purification of other nitrogenous bases through adsorption and desorption processes. []

Q2: How effective is this compound as a local hemostatic agent compared to other commonly used substances?

A3: Research indicates that a 10% solution of this compound does not exhibit significant local hemostatic properties. [] Compared to Epinephrine, which demonstrates effective and rapid vasoconstriction for controlling bleeding in small, superficial wounds, this compound appears to be ineffective. [] Furthermore, substances like Stypticin and Styptol, often marketed for their hemostatic properties, were also found to be inefficient, even aggravating hemorrhage in certain instances. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。